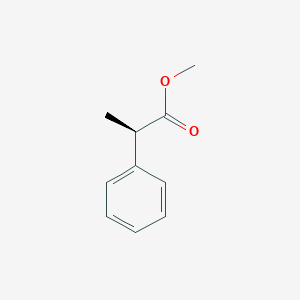
2-Fluorophenazine
Descripción general
Descripción
2-Fluorophenazine is a compound related to phenazine, a nitrogen-containing heterocycle. While the provided papers do not directly discuss 2-fluorophenazine, they do provide information on various phenazine derivatives and their applications. For instance, fluphenazine is a potent psychopharmacologic agent used in the treatment of chronic psychotic patients, showing effectiveness in controlling behavioral symptoms such as agitation, tension, and hallucinations . Another derivative, 2-amino-7-fluorophenazine 5,10-dioxide, has been studied for its potential as an anticancer agent, particularly in hypoxic tumors .
Synthesis Analysis
The synthesis of phenazine derivatives is a topic of interest in the field of medicinal chemistry. For example, fluphenazine-mustard, which is a phenothiazine derivative with an alkylating chlorethylamine chain, was synthesized and found to possess anticalmodulin activity . Novel fluorinated dibenzo[a,c]phenazine comprising polymers were synthesized for electrochromic device applications, indicating the versatility of phenazine derivatives in various applications .
Molecular Structure Analysis
The molecular structure of phenazine derivatives plays a crucial role in their pharmacological properties. For instance, the rigid tetrazine fluorophore conjugates exhibit fluorescence quenching based on the distance between the fluorophore and the tetrazine, which can be "turned on" by conversion of the tetrazine in the inverse electron demand Diels-Alder cycloaddition . The structure of fluphenazine allows it to block neuronal voltage-gated sodium channels, which may contribute to its clinical profile as a neuroleptic agent .
Chemical Reactions Analysis
Phenazine derivatives can undergo various chemical reactions that affect their biological activity. Fluphenazine, for example, can block the hERG K+ channel and prolong the action potential duration, which provides a molecular mechanism for drug-induced arrhythmogenic side effects . The antimutagenic activity of fluphenazine suggests that it can reduce the genotoxicity of certain mutagens, potentially through the reduction of free radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenazine derivatives are important for their biological function and potential applications. The solubility of 2-amino-7-fluorophenazine 5,10-dioxide in water is poor, which limits its clinical applications; however, encapsulation in polymeric micelles has been shown to increase its solubility significantly . Coordination polymers based on the 11-fluoro-dipyrido[3,2-a:2',3'-c]-phenazine ligand have been synthesized, and their luminescent properties have been studied, demonstrating good fluorescence properties in the solid state at room temperature .
Aplicaciones Científicas De Investigación
Anticancer Activity
2-Fluorophenazine derivatives have been explored for their potential in cancer treatment. For instance, 2-Amino-7-fluorophenazine 5,10-dioxide (FNZ) is a prodrug with promising anticancer activity, particularly against hypoxic tumors. Its water-insolubility, however, limits its clinical application. Research has shown that encapsulating FNZ in polymeric micelles can significantly enhance its solubility and bioavailability, making it more effective in treating stage-IV murine metastatic breast tumors, with notable tumor-weight reduction observed (Lecot et al., 2021).
Antiviral Potential
While not directly related to 2-fluorophenazine, studies on phenothiazines like fluphenazine have shown potential antiviral activity against RNA-viruses. These drugs inhibit various stages of viral infection, including endocytosis and cell-cell fusion, suggesting that they could be repositioned for antiviral drug development (Otręba et al., 2020).
Neurological Impact
Research on the neurological effects of fluorophenazine (a related compound) has been conducted. One study demonstrated that fluorophenazine influences enzyme activities in different structures of the rat brain, particularly in the limbic and frontal regions. This suggests potential applications in studying the neurochemical basis of various mental disorders (Liubimov et al., 1975).
Antipsychotic and Analgesic Properties
Fluphenazine, a phenothiazine derivative, is a well-known antipsychotic drug. It has also been found to reverse mechanical allodynia in rat models of neuropathic pain. This suggests a dual role for fluphenazine both in treating psychotic symptoms and as a potential analgesic agent (Dong et al., 2007).
Safety and Hazards
2-Fluorophenazine has been classified as a substance that may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust, wearing protective gloves, clothing, eye protection, and face protection, and washing thoroughly after handling .
Direcciones Futuras
2-Fluorophenazine has been studied for its potential anticancer activity. For instance, 2-Amino-7-Fluorophenazine 5,10-Dioxide Polymeric Micelles have been developed and evaluated as antitumoral agents for 4T1 Breast Cancer . This indicates that 2-Fluorophenazine could have potential applications in the field of cancer treatment.
Propiedades
IUPAC Name |
2-fluorophenazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGQFKKPPASHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293997 | |
| Record name | 2-fluorophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenazine | |
CAS RN |
397-57-9 | |
| Record name | NSC93384 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluorophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







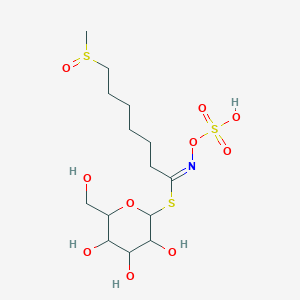
![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)


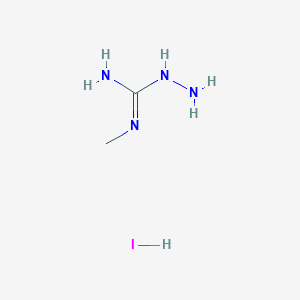
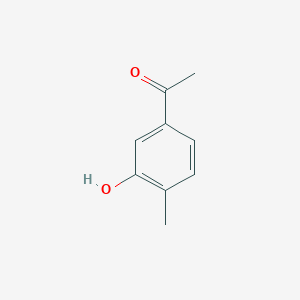
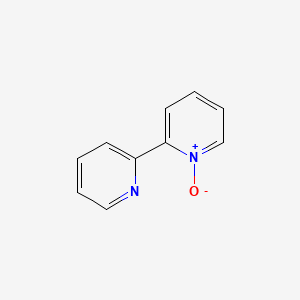

![[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B3031424.png)
